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3,3,3-Trifluoroalanine

Cat. No.: B031342
CAS No.: 17463-43-3
M. Wt: 143.06 g/mol
InChI Key: HMJQKIDUCWWIBW-UHFFFAOYSA-N
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Description

Significance of Fluorinated Amino Acids in Chemical Biology and Medicinal Chemistry

The introduction of fluorine into amino acids, and by extension into peptides and proteins, has become a cornerstone of modern drug discovery and chemical biology. omicsonline.orgresearchgate.net This single-atom substitution can profoundly alter the parent molecule's characteristics, leading to enhanced therapeutic potential and novel research applications. tandfonline.combohrium.com

Fluorine is the most electronegative element, yet its atomic size is comparable to that of a hydrogen atom. tandfonline.com This unique combination allows it to act as a "super-hydrogen," where it can replace hydrogen with minimal steric disruption but with significant electronic consequences. tandfonline.comucd.ie The introduction of fluorine or a trifluoromethyl group (-CF3) into an amino acid can lead to several advantageous changes:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, much more so than a carbon-hydrogen (C-H) bond. tandfonline.comucd.ie This increased stability often makes the molecule more resistant to metabolic degradation by enzymes like cytochrome P450, prolonging its biological half-life. ucd.iewikipedia.org

Altered Acidity/Basicity (pKa): Due to its strong electron-withdrawing nature, fluorine can lower the pKa of nearby functional groups, such as the amino group in an amino acid. tandfonline.com This can influence the molecule's charge state at physiological pH, potentially improving its ability to cross cell membranes. tandfonline.com

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids. tandfonline.comwikipedia.org This enhancement can lead to better absorption and distribution within the body, as it facilitates passage through biological membranes. ucd.iewikipedia.org

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can affect its binding affinity to biological targets like enzymes or receptors. ufla.br

Enhanced Binding Affinity: The electronic changes induced by fluorine can lead to new, favorable interactions with a biological target, thereby increasing the molecule's potency. tandfonline.com

These properties have made fluorinated amino acids highly valuable in developing new drugs, including anti-cancer agents, antibiotics, and antivirals. omicsonline.orgnumberanalytics.com

3,3,3-Trifluoro-DL-alanine emerged as a significant tool in biochemical research primarily due to its action as a potent enzyme inhibitor. A substantial body of early research focused on its role as a "suicide substrate" or mechanism-based inactivator for pyridoxal-5'-phosphate (PLP)-dependent enzymes. chemicalbook.comnih.govsigmaaldrich.com

Notably, it was identified as a highly efficient inhibitor of alanine (B10760859) racemase, a bacterial enzyme crucial for synthesizing D-alanine, an essential component of the bacterial cell wall. nih.govnih.govtandfonline.comtandfonline.com Because this enzyme is generally absent in humans, it has been an attractive target for the development of novel antibacterial agents. tandfonline.comtandfonline.com Studies demonstrated that 3,3,3-trifluoroalanine inactivates alanine racemase with very few catalytic turnovers, making it a very efficient suicide substrate. nih.gov This inactivation mechanism involves covalent modification of the enzyme's active site, providing researchers with a method to study the enzyme's structure and catalytic process. nih.gov Its utility was also explored with other enzymes, such as tryptophan indole-lyase and γ-cystathionase. sigmaaldrich.com

Nomenclature and Structural Representation of 3,3,3-Trifluoro-DL-alanine

Proper identification of a chemical compound is critical for scientific communication. 3,3,3-Trifluoro-DL-alanine is known by several names and its structure has important stereochemical features.

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-amino-3,3,3-trifluoropropanoic acid . nih.gov It is also widely known by various synonyms in commercial and research contexts.

Nomenclature Type Name
IUPAC Name 2-amino-3,3,3-trifluoropropanoic acid nih.gov
Common Name 3,3,3-Trifluoro-DL-alanine nih.gov
Synonym DL-3,3,3-Trifluoroalanine cymitquimica.comcymitquimica.com
Synonym This compound cymitquimica.com
Synonym 2-Amino-3,3,3-trifluoropropionic acid nih.govfishersci.com
CAS Registry Number 17463-43-3 nih.gov

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The designation "DL" in 3,3,3-Trifluoro-DL-alanine indicates that the compound is a racemate—an equal mixture of two stereoisomers, or enantiomers: D-alanine and L-alanine. cymitquimica.com These enantiomers are non-superimposable mirror images of each other.

While the DL-racemate is often used in initial studies, the individual D and L enantiomers can have vastly different biological activities. nih.gov For instance, L-amino acids are the primary building blocks of proteins in most living organisms, whereas D-amino acids, like the D-alanine in bacterial cell walls, serve specialized roles. tandfonline.com Research has often involved studying the separate effects of the D and L isomers of fluorinated alanines on enzymes to understand the stereospecificity of the active site. nih.gov More recent research has focused on the synthesis and application of specific enantiomers, such as D-[¹⁸F]3,3,3-trifluoro-alanine, for targeted applications like bacterial imaging. nih.govacs.org

Research Landscape and Key Areas of Investigation for 3,3,3-Trifluoro-DL-alanine

The unique properties of 3,3,3-Trifluoro-DL-alanine have positioned it as a valuable molecule in several key areas of scientific investigation.

Research Area Description of Application Key Findings
Enzyme Inhibition Used as a mechanism-based inactivator ("suicide substrate") to study enzyme function, particularly for PLP-dependent enzymes. chemicalbook.comsigmaaldrich.comIt is a highly efficient inactivator of bacterial alanine racemase, which is a target for antibiotics. nih.govtandfonline.com It also inhibits other enzymes like tryptophan synthase and γ-cystathionase. sigmaaldrich.com
Mechanistic Probes The trifluoromethyl group serves as a probe for studying enzyme mechanisms and protein-ligand interactions. cymitquimica.comStudies have used it to elucidate the catalytic mechanism of alanine racemase, showing covalent modification of the active site. nih.gov
PET Imaging The radio-labeled version, [¹⁸F]3,3,3-trifluoro-D-alanine, is developed as a PET tracer for imaging bacterial infections. nih.govacs.orgThe D-enantiomer is incorporated into bacterial peptidoglycan, allowing for specific imaging of live bacteria with low background signal in mammalian tissues. nih.govacs.org
Protein Engineering Incorporation into peptides and proteins to modify their stability, folding, and function. cymitquimica.comThe introduction of fluorinated amino acids can enhance the thermal and chemical stability of proteins and peptides.
Neuroscience Research Investigated as a partial agonist at the glycine-binding site of NMDA receptors to study receptor kinetics. rupress.orgHelped in understanding the dissociation kinetics of ligands from the NMDA receptor, providing insights into synaptic transmission. rupress.org

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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4F3NO2 B031342 3,3,3-Trifluoroalanine CAS No. 17463-43-3

Properties

IUPAC Name

2-amino-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJQKIDUCWWIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17463-43-3
Record name 3,3,3-Trifluoroalanine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-trifluoro-DL-alanine
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Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to 3,3,3-Trifluoro-DL-alanine

The synthesis of 3,3,3-Trifluoro-DL-alanine has been an area of active research, leading to a variety of approaches that can be broadly categorized into classical methods and modern, more refined developments.

Early Synthetic Approaches to 3,3,3-Trifluoroalanine

One of the earliest reported methods for the synthesis of this compound was described by Weygand, Steglich, and Fraunberger in 1967. nih.gov This approach provided a foundational, albeit simple, route to this important amino acid derivative. nih.gov Another early adaptation for a related compound, α-trifluoromethylalanine, involved a modification of the Strecker synthesis. umich.edu These initial forays laid the groundwork for the development of more sophisticated and efficient synthetic protocols.

Modern Developments in Racemic Synthesis

Subsequent research focused on improving the efficiency and applicability of synthetic routes to produce racemic 3,3,3-Trifluoro-DL-alanine. These modern developments have centered on modifications of classical reactions and the use of specialized fluorinated precursors.

The Strecker synthesis, a cornerstone in amino acid synthesis, has been adapted for the preparation of fluorinated analogues. wikipedia.org The reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, followed by hydrolysis, provides a direct route to the corresponding amino acid. wikipedia.org For fluorinated compounds like 3,3,3-Trifluoro-DL-alanine, this has involved the use of fluorinated carbonyl compounds. pnas.orgnih.gov For instance, a modified Strecker synthesis has been employed for the preparation of related fluorinated vinylglycines. nih.gov The use of chiral trifluoromethylated imines in Strecker-type reactions has also been explored to introduce stereoselectivity, although in some cases, the diastereoselectivity has been modest. cyu.fr The general applicability of the Strecker reaction to ketones and their fluorinated analogs has been demonstrated, providing a versatile route to α,α-disubstituted amino acids. pnas.orgnih.gov

A significant advancement in the synthesis of 3,3,3-Trifluoro-DL-alanine has been the utilization of ethyl trifluoropyruvate as a key starting material. psu.edu This readily available precursor serves as an electrophilic building block for the construction of the trifluoroalanine (B10777074) backbone. A notable racemic synthesis involves the direct condensation of ethyl trifluoropyruvate with an amine, such as N-(1-phenyl)ethylamine, to form a Schiff base. psu.edu This intermediate then undergoes a base-catalyzed isomerization to a ketimine, which upon selective hydrolysis and deprotection, yields 3,3,3-Trifluoro-DL-alanine in excellent yield. psu.edu

Starting MaterialReagentsIntermediateProductOverall YieldReference
Ethyl trifluoropyruvate1. N-(1-phenyl)ethylamine 2. Et3N 3. 1 M HCl, then conc. HClSchiff base, then Ketimine3,3,3-Trifluoro-DL-alanineExcellent psu.edu

Strategies for Stereoselective Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of stereoselective methods to access enantiopure forms of this compound has been a major focus of modern synthetic efforts.

A highly effective and stereodivergent synthesis of non-racemic this compound has been achieved through the asymmetric reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate. mdpi.com This methodology relies on the use of a chiral sulfinamide to introduce stereochemical control.

The key steps of this synthesis are:

Formation of the Chiral Sulfinimine: Ethyl trifluoropyruvate is reacted with a chiral Staudinger reagent, such as an enantiopure N-p-tolylsulfinyl-imino-triphenylphosphorane, in an aza-Wittig reaction to generate the corresponding chiral sulfinimine. mdpi.com

Diastereoselective Reduction: The resulting highly electrophilic sulfinimine is then reduced using a variety of reducing agents. The choice of reducing agent dictates the stereochemical outcome. Reduction with diisobutylaluminum hydride (DIBAH) or 9-borabicyclo[3.3.1]nonane (9-BBN) leads to the formation of the corresponding diastereomeric sulfinamides with good to excellent diastereoselectivity. mdpi.com

Acidic Hydrolysis: Finally, the sulfinamide is hydrolyzed under acidic conditions to yield the enantiopure (R)- or (S)-3,3,3-trifluoroalanine. mdpi.com

This method is particularly attractive as it allows for the synthesis of both enantiomers of this compound from the same chiral sulfinimine precursor by simply changing the reducing agent. mdpi.com

Sulfinimine PrecursorReducing AgentDiastereomeric RatioProduct EnantiomerOverall YieldReference
(S)-N-(p-Tolylsulfinyl)imine of ethyl trifluoropyruvateDIBAH4:1(S)-3,3,3-Trifluoroalanine52% mdpi.com
(S)-N-(p-Tolylsulfinyl)imine of ethyl trifluoropyruvate9-BBN1:20(R)-3,3,3-Trifluoroalanine78% mdpi.com
Diastereoselective Decarboxylative Radical Addition to N-Sulfinyl Imines

The synthesis of complex amino acids often requires precise control over stereochemistry. One effective method for achieving this is the diastereoselective decarboxylative radical addition to N-sulfinyl imines. This approach has been successfully applied to the synthesis of various amino acid derivatives, including those with fluorine substituents.

A notable example involves the photoredox-catalyzed radical acylation of N-sulfinyl imines using carboxylic acids. This method allows for the synthesis of γ-oxo-α-amino acids with a high degree of regio- and stereoselectivity. researchgate.net The reaction proceeds through the generation of an acyl radical from a carboxylic acid, which then adds to the N-sulfinyl imine. The stereochemical outcome is directed by the chiral sulfinyl group, leading to the preferential formation of one diastereomer. This strategy has been shown to be compatible with a wide range of functional groups. researchgate.net

Another related approach is the decarboxylative Mannich reaction of β-keto acids with optically active N-tert-butanesulfinyl α-imino esters. This reaction, catalyzed by Lewis acids such as lanthanum triflate, provides protected γ-oxo-α-amino esters with high diastereoselectivity. researchgate.net Mechanistic studies suggest that the reaction proceeds via the addition of the imine to the keto acid, followed by decarboxylation. researchgate.net

These methods highlight the utility of N-sulfinyl imines as chiral auxiliaries in directing the stereoselective formation of carbon-carbon bonds in the synthesis of complex, non-proteinogenic amino acids. The ability to utilize readily available carboxylic acids as radical precursors makes these methods particularly attractive for generating structural diversity. researchgate.net

Enzymatic Approaches for Enantioselective Production

The demand for enantiomerically pure amino acids for pharmaceutical and research purposes has driven the development of enzymatic methods for their synthesis. Enzymes offer high selectivity and operate under mild conditions, making them ideal catalysts for the production of chiral compounds like the individual enantiomers of this compound.

Application of Alanine (B10760859) Dehydrogenases

Alanine dehydrogenases (ALDH) have been effectively utilized for the synthesis of fluorinated alanine enantiomers. nih.govbiorxiv.org These enzymes catalyze the reductive amination of α-keto acids to their corresponding amino acids. Specifically, an alanine dehydrogenase from Vibrio proteolyticus (VpALD) has been employed for the production of (R)-3-fluoroalanine and has also shown activity in converting trifluoropyruvate to trifluoroalanine. nih.govbiorxiv.orgresearchgate.net This NAD+-dependent dehydrogenase exhibits a notable substrate specificity for 3-fluoropyruvate. nih.govbiorxiv.org

Continuous production of 3-fluoro-L-alanine has been achieved in an enzyme membrane reactor using a multienzyme system. nih.gov This system combines alanine dehydrogenase and formate (B1220265) dehydrogenase for simultaneous coenzyme (NADH) regeneration. nih.gov The reaction, converting 3-fluoropyruvate and ammonium (B1175870) formate, operated with an average conversion of 73%. nih.gov

The kinetic parameters of VpALD have been studied, though a comprehensive characterization was initially lacking in early reports. researchgate.net The enzyme's ability to act on fluorinated substrates makes it a valuable tool for producing these non-canonical amino acids. nih.govbiorxiv.org

Exploration of Diaminopimelate Dehydrogenases

Diaminopimelate dehydrogenases (DAPDH) represent another class of enzymes explored for the enantioselective synthesis of fluorinated alanines. nih.gov These enzymes are of interest due to their broad substrate specificity and their ability to produce D-amino acids with high enantiomeric excess. nih.gov

A diaminopimelate dehydrogenase from Symbiobacterium thermophilum (StDAPDH), a NADP+-dependent enzyme, was selected for its known substrate promiscuity. nih.govbiorxiv.org This enzyme has been successfully used for the in vitro production of (S)-3-fluoroalanine from 3-fluoropyruvate. nih.govbiorxiv.orgresearchgate.net Furthermore, StDAPDH was also capable of converting trifluoropyruvate into trifluorinated alanine, demonstrating its utility in synthesizing amino acids with a trifluoromethyl group. biorxiv.orgresearchgate.net

The use of DAPDH provides a complementary approach to ALDH, allowing for the selective synthesis of the D-enantiomer of fluorinated alanines. While a meso-diaminopimelate dehydrogenase from Clostridium tetani E88 (CtDAPDH) was found to have low activity toward D-amino acids other than its natural substrate, the promiscuity of other DAPDHs like StDAPDH makes them valuable biocatalysts. nih.govresearchgate.net

Table 1: Enzymatic Synthesis of Fluorinated Alanine Enantiomers

EnzymeSource OrganismSubstrateProductKey Feature
Alanine Dehydrogenase (VpALD)Vibrio proteolyticus3-Fluoropyruvate, 3,3,3-Trifluoropyruvate(R)-3-Fluoroalanine, this compoundHigh specificity for 3-fluoropyruvate. nih.govbiorxiv.org
Diaminopimelate Dehydrogenase (StDAPDH)Symbiobacterium thermophilum3-Fluoropyruvate, 3,3,3-Trifluoropyruvate(S)-3-Fluoroalanine, this compoundBroad substrate promiscuity. nih.govbiorxiv.org

Derivatization and Chemical Modification of 3,3,3-Trifluoro-DL-alanine

The unique properties conferred by the trifluoromethyl group make 3,3,3-trifluoro-DL-alanine an attractive building block for modifying peptides and creating novel bioactive molecules. Its derivatization allows for the exploration of structure-activity relationships and the development of new therapeutic agents and research tools.

Amidation Reactions and Peptide Coupling Strategies

The incorporation of 3,3,3-trifluoro-DL-alanine into peptide chains is achieved through standard amidation and peptide coupling reactions. sigmaaldrich.com These reactions involve the formation of a peptide bond between the carboxylic acid group of one amino acid and the amino group of another.

A variety of coupling reagents are available for peptide synthesis, each with its own advantages in terms of efficiency and suppression of side reactions like racemization. peptide.com Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), and aminium/uronium salt-based reagents like HBTU and HATU. peptide.com The choice of reagent can be critical, especially when dealing with sterically hindered or electronically modified amino acids like this compound. The trifluoromethyl group can influence the reactivity of the adjacent carboxylic acid and amine groups.

The synthesis of peptides containing 3,3,3-trifluoro-DL-alanine allows for the investigation of how this modification affects peptide conformation, stability, and biological activity. The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity of the amide proton and influence hydrogen bonding patterns within the peptide structure.

Formation of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of 3,3,3-trifluoro-DL-alanine is a key strategy in medicinal chemistry for elucidating structure-activity relationships (SAR). ethz.ch By systematically modifying the structure of a parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key functional groups responsible for its effects.

For instance, d-phenylalanines are valuable chiral building blocks for various pharmaceuticals. nih.gov The synthesis and testing of analogs, including those with trifluoromethyl groups, can lead to the discovery of more potent or selective drugs. nih.gov An example is d-3-trifluoromethylphenylalanine, which is an intermediate for an inhibitor of a lysine (B10760008) methyltransferase involved in cancer signaling pathways. nih.gov

Radiolabeling Techniques for Positron Emission Tomography (PET) Imaging

The development of radiolabeled analogs of 3,3,3-Trifluoro-DL-alanine is a significant area of research, particularly for applications in positron emission tomography (PET) imaging. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. uio.no The incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([18F]), into the structure of 3,3,3-Trifluoro-DL-alanine enables its use as a PET tracer. nih.gov The longer half-life of fluorine-18 (approximately 110 minutes) compared to other radionuclides like carbon-11 (B1219553) makes it particularly suitable for clinical applications. nih.gov

[18F]-Labeling via Displacement of Bromo-Precursors

A key strategy for the radiosynthesis of [18F]-3,3,3-Trifluoro-DL-alanine involves the nucleophilic displacement of a bromine atom from a suitable precursor using [18F]fluoride. nih.gov Research has demonstrated a successful radiosynthesis of D-[18F]-3,3,3-trifluoro-alanine (d-[18F]-CF3-ala) starting from a protected glycine (B1666218) analog, which ultimately produces the racemic [18F]-CF3-alanine product. nih.gov

The synthesis begins with the alkylation of a glycine-derived Schiff-base with dibromodifluoromethane (B1204443) (CF2Br2) to create a −CF2Br precursor. nih.gov This bromo-precursor then undergoes nucleophilic fluorination. The reaction is typically carried out using [18F]fluoride in the presence of a kryptofix complex (K222/K[18F]) at an elevated temperature. nih.gov For instance, the reaction can be conducted at 60°C for 15 minutes to yield the [18F]-labeled intermediate. nih.gov

Following the radiofluorination step, a deprotection step is necessary to remove the protecting groups and yield the final racemic [18F]-3,3,3-trifluoroalanine product. nih.gov This is often achieved by treatment with an acid, such as trifluoroacetic acid (TFA), at a high temperature (e.g., 100°C). nih.gov For specific applications requiring a single enantiomer, the racemic mixture can be separated using chiral high-performance liquid chromatography (HPLC). nih.gov

Table 1: Radiosynthesis Parameters for [18F]-Labeling of 3,3,3-Trifluoro-alanine Precursor

Parameter Value/Condition
Precursor Type -CF2Br precursor derived from a glycine analog
Fluorinating Agent K222/K[18F]
Reaction Temperature 60 °C
Reaction Time 15 minutes
Deprotection Agent Trifluoroacetic Acid (TFA)
Deprotection Temperature 100 °C

Data sourced from a study on the synthesis of d-[18F]-CF3-ala. nih.gov

Considerations for Radiochemical Purity and Molar Activity

The quality of a PET radiotracer is determined by several key parameters, including radiochemical purity and molar activity. Radiochemical purity refers to the proportion of the total radioactivity in the desired chemical form, while molar activity (Am) is the ratio of the radioactivity to the total mass of the compound. High molar activity is crucial to minimize the administered mass of the tracer, avoiding potential pharmacological effects.

Historically, [18F]trifluoromethylation chemistry has presented challenges, often resulting in PET tracers with low molar activity and radiochemical purity. nih.gov However, recent advancements have expanded the available radiochemical methods. nih.gov

In the synthesis of d-[18F]-CF3-ala via the bromo-precursor displacement method, a radiochemical purity (RCP) of over 99% has been achieved after purification by chiral semipreparative HPLC. nih.gov The decay-corrected radiochemical yield (RCY) was reported to be 36.3 ± 5.1%. nih.gov The molar activity obtained in these studies was modest, at 0.036 ± 0.004 GBq/μmol. nih.gov This lower molar activity was attributed to the initial radiofluorination step of the CF2Br precursor. nih.gov

Table 2: Performance Metrics for the Radiosynthesis of d-[18F]-CF3-ala

Metric Reported Value
Radiochemical Yield (RCY) (decay-corrected) 36.3 ± 5.1%
Enantiomeric Excess (%ee) 90.5 ± 1.7%
Radiochemical Purity (RCP) > 99%
Molar Activity (Am) 0.036 ± 0.004 GBq/μmol

Data from a study involving 11 synthesis runs. nih.gov

Biochemical and Biological Activity

Enzymatic Interactions and Mechanisms of Inhibition

3,3,3-Trifluoro-DL-alanine serves as a potent mechanism-based inactivator, or suicide substrate, for a variety of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov These enzymes are crucial for a wide range of metabolic processes, including amino acid biosynthesis and degradation. nih.govnih.gov The mechanism of inactivation by trifluoroalanine (B10777074) involves the formation of a covalent adduct with the enzyme, leading to its irreversible inhibition. nih.gov This contrasts with the inhibition mechanism of monohaloalanines, where a released aminoacrylate attacks the PLP aldimine. nih.gov

The versatility of PLP as a cofactor allows it to stabilize carbanionic intermediates that are central to the catalytic mechanisms of these enzymes. libretexts.orgfrontiersin.org 3,3,3-Trifluoro-DL-alanine exploits this mechanism. After forming an initial complex with the PLP cofactor in the enzyme's active site, it undergoes an enzyme-catalyzed elimination of fluoride (B91410). This generates a highly reactive intermediate that then irreversibly modifies the enzyme, leading to its inactivation. nih.govnih.gov

Alanine (B10760859) racemase (EC 5.1.1.1) is a PLP-dependent enzyme essential for bacterial cell wall synthesis, as it catalyzes the racemization of L-alanine to D-alanine. wikipedia.orgbiotech-asia.org 3,3,3-Trifluoro-DL-alanine is a highly efficient suicide substrate for alanine racemase from Escherichia coli B. nih.gov The inactivation of the enzyme is accompanied by the formation of a distinct broad chromophore between 460-490 nm. nih.gov

The efficiency of this inhibition is highlighted by its low partition ratio, which is the number of catalytic turnovers the enzyme completes before inactivation. For 3,3,3-Trifluoro-DL-alanine, this ratio is less than 10, meaning that fewer than 10 molecules of the inhibitor are processed for each enzyme molecule that is irreversibly inactivated. nih.gov This makes it a significantly more efficient inactivator than other fluoro-derivatives of alanine. nih.gov The estimated inactivation rate constant for this process is ≤ 1.0 min⁻¹. nih.gov

The inactivation of alanine racemase by 3,3,3-trifluoroalanine proceeds through a unique mechanism that results in the formation of a stable, inactive enzyme species. nih.govnih.gov The process begins with the formation of a Schiff base between the amino group of the trifluoroalanine and the PLP cofactor. Subsequently, the enzyme abstracts a proton, leading to the elimination of two fluoride ions. nih.gov This generates an electrophilic β-difluoro-α,β-unsaturated imine intermediate. nih.gov

A key step in the inactivation is the nucleophilic attack by the ε-amino group of a specific lysine (B10760008) residue in the active site (Lysine-38) on this reactive intermediate. nih.gov This attack results in the formation of a stable, covalent adduct between the inhibitor, the PLP cofactor, and the enzyme. nih.gov This adduct is a monofluoro enzyme derivative, as confirmed by the loss of two fluoride ions per mole of inactivated enzyme. nih.gov

Partial denaturation of the inactivated enzyme with 1 M guanidine (B92328) leads to a rapid return of the initial 420 nm chromophore, followed by a slower release of the remaining fluoride ion and carbon dioxide. nih.gov This indicates the complex and stable nature of the inactive species formed.

The inhibitory potency of fluorinated alanines against E. coli B alanine racemase varies significantly with the degree of fluorination. While this compound is a highly efficient inhibitor, difluoroalanine isomers are processed with much higher partition ratios, indicating they are less efficient suicide substrates. nih.gov

For D-difluoroalanine, the partition ratio is approximately 5000, and for L-difluoroalanine, it is around 2600. nih.gov This means that thousands of catalytic turnovers occur for each inactivation event. In contrast, β-fluoroalanine has a partition ratio of 820 for both D and L isomers. nih.govnih.gov The high efficiency of trifluoroalanine (partition ratio < 10) is attributed to the formation of a stable inactive species, whereas difluoroalanine isomers produce more labile enzyme derivatives. nih.gov

Comparison of Fluoroalanine Derivatives as Suicide Substrates for E. coli B Alanine Racemase
CompoundPartition RatioInactivation Efficiency
3,3,3-Trifluoro-DL-alanine<10Very High
β-Fluoroalanine (D/L)820Moderate
D-Difluoroalanine5000Low
L-Difluoroalanine2600Low

Interactions with D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. frontiersin.orgfrontiersin.org In mammalian systems, DAAO plays a role in the metabolism of certain D-amino acids. Studies have investigated the interaction of fluorinated alanine analogs with DAAO to assess their metabolic stability.

Research has shown that D-[19F]-3,3,3-trifluoroalanine is a poor substrate for D-amino acid oxidase. This poor substrate efficiency contributes to its metabolic stability in mammalian systems. Furthermore, D-[19F]-3,3,3-trifluoroalanine has demonstrated stability in both human and mouse serum, with no degradation observed over a six-hour period. This metabolic inertness is a key characteristic, suggesting that it is not readily broken down by enzymes such as DAAO in mammalian systems.

Incorporation into Peptides and Proteins

3,3,3-Trifluoro-DL-alanine is a synthetic, non-canonical amino acid utilized in peptide synthesis and biochemical studies chemdad.com. As an analog of the natural amino acid alanine, its structure allows for incorporation into peptide chains using standard synthesis protocols . The key feature of this compound is the replacement of the three hydrogen atoms on the β-carbon of alanine with fluorine atoms, forming a trifluoromethyl group (-CF3). This substitution imparts unique stereoelectronic properties that significantly influence the behavior of the resulting peptides and proteins.

The introduction of the trifluoromethyl group has a profound effect on the conformational preferences and stability of peptides. The -CF3 group is considerably bulkier than a methyl group, with a van der Waals volume closer to that of an isopropyl group, and it is also highly hydrophobic nih.gov. These properties can dictate the local and global structure of a peptide.

When incorporated into larger proteins, this compound can significantly influence folding pathways and the dynamics of the final folded state. The introduction of fluorinated amino acids is a recognized strategy in protein engineering to enhance thermal stability and modify function semanticscholar.org. The unique combination of size, hydrophobicity, and polarity of the trifluoromethyl group can alter the delicate balance of forces—including hydrophobic interactions, van der Waals forces, and hydrogen bonds—that govern the protein folding process.

This compound is a valuable building block in the field of peptidomimetics, where the goal is to create peptide-like molecules with improved therapeutic properties. The trifluoromethyl group is a well-established feature in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug molecules nih.gov.

Incorporating this non-canonical amino acid into a peptide sequence can protect against enzymatic degradation by proteases, which are often unable to recognize or cleave the peptide bond adjacent to the modified residue. This leads to a longer in vivo half-life. The altered conformational and electronic properties can also lead to higher affinity and selectivity for biological targets nih.gov.

A significant application has emerged in the development of diagnostic imaging agents. The D-enantiomer, [¹⁸F]3,3,3-trifluoro-D-alanine, has been developed as a positron emission tomography (PET) tracer for imaging bacterial infections escholarship.orgresearchgate.netnih.gov. Because it mimics D-alanine, a key component of the bacterial cell wall, it is selectively taken up and incorporated by bacteria, allowing for specific visualization of infection sites with low background signal in mammalian tissues escholarship.orgnih.gov.

Antimicrobial Activity and Target Specificity

The biological activity of this compound is most notably characterized by its antimicrobial properties, particularly those of its D-enantiomer. This activity stems from its structural similarity to D-alanine, an amino acid that plays a critical role in the structure of the bacterial cell wall but is not used in ribosomal protein synthesis escholarship.orgnih.gov. This mimicry allows it to act as a "Trojan horse," interfering with essential bacterial processes.

The primary target of 3,3,3-trifluoro-D-alanine is the bacterial cell wall, a rigid outer layer composed of peptidoglycan (PG) that is essential for maintaining cell integrity and shape researchgate.net. The peptidoglycan layer consists of glycan chains cross-linked by short peptides, which in most bacteria contain D-amino acids, including D-alanine nih.gov.

By acting as a D-alanine analogue, 3,3,3-trifluoro-D-alanine disrupts the normal synthesis and cross-linking of peptidoglycan. Research has shown that bacteria incorporate this fluorinated analog into their cell walls, which compromises the structural integrity of the peptidoglycan meshwork escholarship.orgnih.gov. This mechanism has been demonstrated in various pathogens, with a particularly high uptake observed in Gram-negative bacteria such as Escherichia coli escholarship.orgnih.gov.

The compound can also act as a suicide substrate for alanine racemase, an enzyme crucial for converting L-alanine to D-alanine chemdad.com. By irreversibly inhibiting this enzyme, it can deplete the intracellular pool of D-alanine required for cell wall synthesis.

The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm with the synthesis of precursor molecules. A key precursor is UDP-N-acetylmuramic acid-pentapeptide, which terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide elifesciences.orgfrontiersin.org. This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer.

3,3,3-Trifluoro-D-alanine specifically targets this pathway. Studies using ¹⁹F NMR and mass spectrometry have confirmed that E. coli incorporates the fluorinated analog into its peptidoglycan structure escholarship.org. The incorporation is mediated by L,D- and D,D-transpeptidases, the enzymes responsible for creating the peptide cross-links in the periplasm escholarship.orgresearchgate.net. These enzymes mistakenly recognize 3,3,3-trifluoro-D-alanine and attach it to the terminus of the peptidoglycan stem peptide, disrupting the normal architecture of the cell wall escholarship.org.

The table below summarizes the findings from a study on the incorporation of the non-radioactive analog, D-[¹⁹F]-CF₃-ala, into the muropeptides of E. coli.

Table 1: Incorporation of D-[¹⁹F]-CF₃-ala into E. coli Peptidoglycan
Bacterial StrainConditionObservationReference
Wild-type E. coliIncubated with D-[¹⁹F]-CF₃-alaRobust incorporation into peptidoglycan, modifying major muropeptides (Tetra and TetraTetra). escholarship.org
BW25113Δ6LDT (L,D-transpeptidase deficient)Incubated with D-[¹⁹F]-CF₃-alaNo incorporation of D-[¹⁹F]-CF₃-ala into peptidoglycan. escholarship.org

This targeted interference with a metabolic pathway unique to bacteria makes 3,3,3-trifluoro-D-alanine a specific antimicrobial agent. Its D-enantiomer is a poor substrate for the mammalian D-amino acid oxidase (DAAO), the enzyme responsible for metabolizing D-amino acids in mammals. This results in greater stability and specificity for bacterial targets with lower host metabolism, a desirable characteristic for both therapeutic and diagnostic applications escholarship.org.

The table below shows the uptake of the radiolabeled tracer D-[¹⁸F]-CF₃-ala in various bacterial pathogens.

Table 2: In Vitro Uptake of D-[¹⁸F]-CF₃-ala in Bacterial Pathogens
PathogenGram TypeTracer Uptake LevelReference
Escherichia coliGram-negativeHigh escholarship.org
Acinetobacter baumanniiGram-negativeHigh escholarship.org
Klebsiella pneumoniaeGram-negativeSignificant escholarship.org
Pseudomonas aeruginosaGram-negativeSignificant escholarship.org
Enterococcus faecalisGram-positiveSignificant escholarship.org

Interference with Bacterial Cell Wall Synthesis Pathways

Role in Inhibiting Alanine Racemase, a Key Enzyme in M. tuberculosis Growth

Alanine racemase is a crucial enzyme for the survival of Mycobacterium tuberculosis. This pyridoxal 5'-phosphate (PLP)-dependent enzyme plays an essential role in the synthesis of the bacterial cell wall by catalyzing the conversion of L-alanine into D-alanine. D-alanine is a fundamental building block for the biosynthesis of peptidoglycan, a major component of the cell wall that provides structural integrity and protection to the bacterium. Due to its essential nature for bacterial growth and the absence of a human homolog, alanine racemase is considered an attractive target for the development of new anti-tuberculosis drugs.

3,3,3-Trifluoro-DL-alanine, also known as β,β,β-trifluoroalanine, functions as an inhibitor of this vital enzyme. It acts as a suicide substrate, meaning it is processed by the enzyme in a way that leads to the enzyme's own irreversible inactivation. The mechanism involves the formation of a covalent adduct with the enzyme. Specifically, a lysine residue (lysine-38) in the active site of the racemase nucleophilically attacks an electrophilic intermediate formed from trifluoroalanine, leading to the inactivation of the enzyme. This inhibition disrupts the supply of D-alanine, thereby hindering peptidoglycan synthesis and compromising the integrity of the bacterial cell wall.

Inhibition of Alanine Racemase by 3,3,3-Trifluoro-DL-alanine
Target EnzymeOrganismRole of EnzymeInhibitorMechanism of Action
Alanine Racemase (EC 5.1.1.1)Mycobacterium tuberculosisCatalyzes the racemization of L-alanine to D-alanine for peptidoglycan synthesis.3,3,3-Trifluoro-DL-alanineActs as a suicide substrate, leading to irreversible inactivation of the enzyme.

Assessment of In Vitro and In Vivo Antimicrobial Efficacy

The inhibition of alanine racemase by substrate analogs like 3,3,3-Trifluoro-DL-alanine has been shown to produce antimicrobial effects. Research on the alanine racemase from Escherichia coli B demonstrated that DL-trifluoroalanine is a highly efficient suicide substrate. It was observed that the enzyme turns over less than 10 times before being inactivated, indicating a very effective inactivation process. While specific Minimum Inhibitory Concentration (MIC) values or detailed in vivo efficacy data against M. tuberculosis for 3,3,3-Trifluoro-DL-alanine are not extensively detailed in the reviewed literature, its classification as a potent mechanism-based inhibitor suggests significant antimicrobial potential. The efficacy of such inhibitors is directly linked to their ability to disrupt cell wall synthesis, a validated strategy for antibacterial agents.

Antimicrobial Efficacy Profile of 3,3,3-Trifluoro-DL-alanine
ParameterFindingOrganism StudiedImplication
Inactivation EfficiencyHighly efficient suicide substrate; fewer than 10 turnovers per inactivation event.Escherichia coli BPotent mechanism-based inhibition of a key bacterial enzyme.
Estimated Inactivation Rate≤ 1.0 min-1Escherichia coli BIndicates rapid inactivation of the target enzyme.

Addressing Issues of Off-Target Toxicity and Specificity of Alanine Racemase Inhibitors

A significant challenge in the clinical application of alanine racemase inhibitors that are analogs of alanine, including 3,3,3-Trifluoro-DL-alanine, is the potential for off-target effects and toxicity. These compounds are structurally similar to the natural amino acid alanine and often contain a primary amine. This structural mimicry is not exclusive to alanine racemase; other pyridoxal 5'-phosphate (PLP)-dependent enzymes in both the bacterium and the human host can also be targeted.

The lack of absolute target specificity can lead to the inhibition of essential host enzymes, resulting in toxicity. For instance, the well-known alanine racemase inhibitor, D-cycloserine, has its clinical utility limited by such toxicity issues. This highlights a general concern for alanine analog inhibitors. The inactivation mechanism of 3,3,3-Trifluoro-DL-alanine involves a nucleophilic attack on an electrophilic intermediate, a chemical process that could potentially occur with other PLP-enzymes that can process this substrate analog. Consequently, a key goal in the development of new alanine racemase inhibitors is to design molecules that are not substrate analogs or that lack the reactive chemical motifs, such as primary amines, to improve specificity and reduce the risk of off-target toxicity.

Specificity and Off-Target Considerations for Alanine Racemase Inhibitors
Inhibitor ClassBasis for Off-Target EffectsPotential ConsequenceExample
Alanine Analogs (e.g., 3,3,3-Trifluoro-DL-alanine)Structural similarity to alanine and presence of a primary amine allows interaction with other PLP-dependent enzymes.Inhibition of essential host enzymes, leading to toxicity.D-cycloserine

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and conformational preferences of 3,3,3-Trifluoro-DL-alanine. These methods solve approximations of the Schrödinger equation to determine the energies and properties of molecular systems.

The three-dimensional structure of a molecule is critical to its function. For a flexible molecule like 3,3,3-Trifluoro-DL-alanine, multiple low-energy conformations can exist. Ab initio and Density Functional Theory (DFT) methods are powerful tools for exploring the conformational landscape of this amino acid. nih.govmdpi.com

Conformational analysis using these methods typically involves calculating the potential energy surface by systematically varying key dihedral angles, such as the Ramachandran angles (φ, ψ) of the peptide backbone and the side-chain torsion angle (χ). By identifying the energy minima on this surface, the most stable conformers can be located. nih.govresearchgate.net DFT calculations, using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), can accurately predict the relative energies of these conformers. nih.govresearchgate.net

For 3,3,3-Trifluoro-DL-alanine, the presence of the bulky and highly electronegative trifluoromethyl (-CF3) group in place of the methyl group of alanine (B10760859) significantly influences its conformational preferences. Quantum chemical calculations can quantify these effects:

Steric Hindrance: The larger van der Waals radius of the -CF3 group compared to the -CH3 group restricts the allowable regions of the Ramachandran plot, favoring more extended conformations.

Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms alters the charge distribution and dipole moment of the molecule, potentially influencing intramolecular hydrogen bonding and interactions with solvent molecules. researchgate.net

Gauche Effect: The tendency of fluorine to favor a gauche orientation relative to other electronegative groups or double bonds can further influence side-chain conformation.

A theoretical study on the related compound 3-fluoroalanine using DFT showed that while the principal alanine conformations were only marginally altered energetically, specific conformers were stabilized by the fluorine gauche effect and intramolecular interactions involving the fluorine atom. researchgate.net Similar principles apply to the trifluoro- variant, where these effects are amplified.

The table below illustrates typical data obtained from DFT calculations for identifying stable conformers of an amino acid analog.

Conformational ParameterDihedral Angle (φ)Dihedral Angle (ψ)Relative Energy (kcal/mol)
Global Minimum-150°150°0.00
Local Minimum 1-70°140°1.25
Local Minimum 2-80°-70°2.10
Local Minimum 360°50°3.50

This is an interactive data table based on representative data for amino acid conformers.

The stability of radical intermediates is crucial for predicting the reactivity of a molecule in various chemical and biological processes. The Radical Stabilization Energy (RSE) quantifies the stability of a radical, typically by comparing the bond dissociation energy (BDE) of a specific C-H bond to that of a reference molecule like methane. rsc.org

Quantum chemical calculations are used to compute the BDEs required to determine RSE. For 3,3,3-Trifluoro-DL-alanine, the primary radical of interest would be formed by the abstraction of the hydrogen atom from the α-carbon. The influence of the adjacent -CF3 group on the stability of this radical is significant.

Unlike single fluorine substituents which can weaken a C-H bond through resonance delocalization, the trifluoromethyl group has a pronounced bond-strengthening effect. acs.org This is attributed to the strong inductive electron-withdrawing nature of the three fluorine atoms, which destabilizes the adjacent radical center. acs.org Consequently, the Cα-H bond in 3,3,3-trifluoroalanine is stronger than in alanine, leading to a negative RSE for the corresponding α-carbon radical.

Table of Comparative Bond Dissociation Enthalpies (BDEs)

Compound Bond Calculated BDE (kcal/mol) Radical Stabilization Effect
Ethane (CH3-CH3) H-CH2CH3 98.2 Reference (Alkyl)
Fluoroethane (CH3-CH2F) H-CHFCH3 ~95 Stabilizing (Resonance)
1,1,1-Trifluoroethane (CH3-CF3) H-CH2CF3 106.7 Destabilizing (Inductive)

This interactive table presents representative BDE data illustrating substituent effects. Data adapted from computational studies. acs.org

This calculated destabilization has direct implications for reactivity. The formation of the α-carbon radical of this compound is thermodynamically less favorable, meaning reactions that proceed through this intermediate will have a higher activation energy compared to those involving alanine. Computational models can predict reaction pathways and barriers, confirming that the -CF3 group significantly impacts the kinetic and thermodynamic profile of radical-mediated reactions. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of molecules over time, revealing information about their dynamics, interactions, and conformational changes in different environments, such as in solution or bound to a protein. nih.govyoutube.com

3,3,3-Trifluoro-DL-alanine is known to interact with various enzymes, often acting as an inhibitor. MD simulations are an invaluable tool for visualizing and analyzing how it binds within an enzyme's active site. nih.gov

A typical MD simulation protocol involves:

System Setup: The crystal structure of the target enzyme is placed in a simulation box, solvated with water molecules, and ions are added to neutralize the system. The 3,3,3-trifluoro-DL-alanine molecule is docked into the active site.

Equilibration: The system is gradually heated and equilibrated under controlled temperature and pressure to achieve a stable starting state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the atomic coordinates are saved at regular intervals.

Analysis of the resulting trajectory can reveal:

Binding Pose Stability: Whether the inhibitor remains stably bound in its initial docked conformation.

Key Interactions: Identification of specific hydrogen bonds, electrostatic interactions, and van der Waals contacts between the inhibitor and active site residues.

Water Dynamics: The role of specific water molecules in mediating inhibitor-enzyme interactions. nih.gov

Conformational Changes: How the binding of the inhibitor induces subtle changes in the shape of the active site.

For example, MD simulations of alanine racemase have provided detailed insights into how substrates and inhibitors are stabilized in the active site. nih.gov Similar simulations with 3,3,3-trifluoro-DL-alanine can elucidate the molecular basis for its inhibitory activity, guiding the design of more potent enzyme inhibitors. Steered MD simulations can also be used to model the process of the molecule entering or leaving the active site, revealing the energetic barriers and key residues involved in the binding pathway. youtube.com

Incorporating unnatural amino acids like this compound into a peptide sequence can dramatically alter its structure and stability. rsc.org MD simulations are well-suited to explore these conformational consequences.

When this compound replaces an alanine residue in a peptide, several structural perturbations can be anticipated and studied via MD:

Local Backbone Perturbation: The steric bulk of the -CF3 group can force the local peptide backbone into specific dihedral angles, potentially nucleating or disrupting secondary structures like α-helices or β-sheets.

Altered Hydrophobicity: The fluorinated side chain changes the local hydrophobic/hydrophilic character, influencing how the peptide folds and interacts with its environment.

Simulations of peptides in explicit solvent (e.g., water or trifluoroethanol/water mixtures) can predict how these changes manifest. nih.govnih.gov By analyzing parameters like secondary structure content, hydrogen bonding patterns, and root-mean-square deviation (RMSD) from a reference structure, researchers can quantify the structural impact of the fluorinated residue. These computational predictions are crucial for the rational design of peptides with enhanced stability, specific folds, or novel functions. youtube.com

Structure-Activity Relationship Modeling for 3,3,3-Trifluoro-DL-alanine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of 3,3,3-Trifluoro-DL-alanine, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. unicamp.brnih.gov

These methods aim to understand how modifications to a parent molecule affect its interaction with a biological target. The process involves several key steps:

Dataset Assembly: A series of 3,3,3-trifluoro-DL-alanine derivatives with experimentally measured biological activities (e.g., enzyme inhibition constants, IC50) is compiled.

Molecular Alignment: All molecules in the dataset are structurally aligned based on a common scaffold or a pharmacophore model. This is a critical step, as it ensures that the calculated properties are compared in a consistent three-dimensional orientation.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction fields are calculated using a probe atom (CoMFA). CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. researchgate.net

Statistical Analysis: Partial Least Squares (PLS) regression is used to build a mathematical model that correlates the variations in the calculated field values with the variations in biological activity.

Model Validation and Visualization: The predictive power of the model is rigorously tested using cross-validation techniques and external test sets. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are predicted to increase or decrease activity. nanobioletters.com

For 3,3,3-trifluoro-DL-alanine derivatives, a CoMFA/CoMSIA study could reveal, for example, that adding a bulky, hydrophobic group at a certain position enhances activity (indicated by a favorable green steric contour), while adding an electronegative group elsewhere is detrimental (indicated by an unfavorable red electrostatic contour). This information provides a predictive, rational framework for designing new, more potent derivatives.

Analytical Methodologies in Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the molecular structure and identity of 3,3,3-Trifluoro-DL-alanine. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the atomic arrangement within the molecule. For 3,3,3-Trifluoro-DL-alanine, ¹H, ¹³C, and ¹⁹F NMR are all informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the alpha-proton and the amine protons. The alpha-proton signal would be split by the adjacent fluorine atoms and the amine protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the alpha-carbon, and the trifluoromethyl carbon. The carbon signals, particularly the alpha-carbon and the trifluoromethyl carbon, will exhibit coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly characteristic for this compound, showing a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. This signal's chemical shift is a key identifier.

While specific spectral data can vary slightly based on the solvent and instrument parameters, typical values are essential for compound verification. Public databases and chemical suppliers, such as Sigma-Aldrich, often provide reference spectra for 3,3,3-Trifluoro-DL-alanine nih.gov.

Table 1: Representative NMR Spectroscopic Data for 3,3,3-Trifluoro-DL-alanine

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
¹H~4.5Quartetα-H
¹³C~170SingletC=O
¹³C~60Quartet
¹³C~125QuartetCF₃
¹⁹F~-75SingletCF₃

Note: This table represents expected values and should be cross-referenced with experimental data.

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)-MS

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 3,3,3-Trifluoro-DL-alanine. When coupled with HPLC, it allows for the separation and identification of the compound in complex mixtures.

The mass spectrum of 3,3,3-Trifluoro-DL-alanine will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO₂) and the amine group (NH₃). The presence of the trifluoromethyl group will influence the fragmentation, leading to characteristic ions. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center is a valuable resource for reference mass spectra nih.gov.

Table 2: Expected Mass Spectrometry Data for 3,3,3-Trifluoro-DL-alanine

Ionm/z (calculated)Description
[M+H]⁺144.0272Protonated Molecule
[M-COOH]⁺99.0293Loss of formic acid
[M-NH₂]⁺127.0134Loss of ammonia (B1221849)

Note: The m/z values are for the most abundant isotopes and may vary depending on the ionization method.

Chromatographic Separations

Chromatographic techniques are essential for the purification and analysis of 3,3,3-Trifluoro-DL-alanine, particularly for separating its enantiomers.

Chiral Stationary Phase HPLC for Enantiomeric Resolution

Since 3,3,3-Trifluoro-DL-alanine is a racemic mixture, separating the D- and L-enantiomers is critical for studying their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for achieving this separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. For amino acid enantiomers, crown ether-based and teicoplanin-based CSPs have proven to be effective ankara.edu.trchromatographyonline.com. The choice of mobile phase, typically a mixture of an organic solvent and an aqueous buffer, is crucial for optimizing the separation.

Table 3: Representative Chiral HPLC Method for Enantiomeric Resolution of Amino Acids

ParameterCondition
Chiral Stationary PhaseCrown ether-based or Teicoplanin-based
Mobile PhaseAcetonitrile/Ethanol/Water/Trifluoroacetic Acid
Flow Rate0.5 - 1.0 mL/min
DetectionUV or Mass Spectrometry

Note: Specific retention times for the enantiomers of 3,3,3-Trifluoro-DL-alanine would be determined experimentally under the chosen conditions.

Enzymatic Assays for Kinetic and Inhibition Studies

Enzymatic assays are vital for understanding the biological effects of 3,3,3-Trifluoro-DL-alanine, particularly its role as an enzyme inhibitor.

Research has shown that 3,3,3-Trifluoro-DL-alanine acts as an inhibitor of alanine (B10760859) racemase, an essential enzyme in bacteria responsible for the conversion of L-alanine to D-alanine, a key component of the bacterial cell wall nih.govtandfonline.comtandfonline.comnih.gov. This makes it a target for the development of novel antimicrobial agents.

Kinetic studies are performed to determine the mechanism and potency of inhibition. These assays typically involve measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. Key parameters determined from these studies include:

Michaelis-Menten constant (Kₘ): The substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).

Maximum velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Inhibition constant (Kᵢ): A measure of the inhibitor's binding affinity to the enzyme.

Half-maximal inhibitory concentration (IC₅₀): The concentration of an inhibitor that reduces the enzyme activity by 50%.

Studies on the inactivation of alanine racemase from Salmonella typhimurium and Bacillus stearothermophilus by β,β,β-trifluoroalanine have provided insights into its mechanism of action nih.gov. The inactivation involves the formation of a covalent adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor of the enzyme nih.gov.

Table 4: Key Parameters in Enzymatic Inhibition Studies of 3,3,3-Trifluoro-DL-alanine

EnzymeParameterSignificance
Alanine RacemaseKᵢQuantifies the potency of inhibition
Alanine RacemaseIC₅₀Indicates the concentration needed for 50% inhibition
D-amino acid oxidaseKₘ, VₘₐₓCharacterizes the enzyme's kinetic behavior with the substrate

Note: Specific values for these parameters are determined experimentally and can vary depending on the enzyme source and assay conditions.

Advanced Research Applications

Probing Biological Systems with Fluorinated Amino Acids

Fluorinated amino acids have become powerful tools for elucidating the principles of biological systems. The introduction of fluorine can subtly alter the electronic and steric properties of an amino acid, providing a unique probe to investigate molecular interactions and functions without causing significant structural disruption.

The incorporation of fluorine into amino acids can significantly influence their interaction with enzymes, making them excellent tools for mechanistic studies. For instance, the metabolism of D-amino acids in mammals is primarily handled by the enzyme D-amino acid oxidase (DAAO). nih.govacs.orgescholarship.org The D-enantiomer of 3,3,3-trifluoroalanine, D-[¹⁹F]-CF₃-ala, has been shown to be a poor substrate for DAAO. nih.govacs.orgescholarship.org This resistance to degradation is a key feature that allows researchers to study the metabolic pathways of D-amino acids in bacteria with minimal interference from mammalian enzyme activity.

By using a fluorinated analog like D-[¹⁹F]-CF₃-ala, which resists oxidation by DAAO, researchers can isolate and study the enzymes responsible for bacterial cell wall synthesis, such as D-alanine transaminases and LD- and DD-transpeptidases. acs.org These bacterial enzymes incorporate D-alanine into peptidoglycan, a structure essential for bacterial survival and absent in mammalian cells. researchgate.net The stability of D-[¹⁹F]-CF₃-ala against DAAO helps ensure that the tracer remains intact to interact specifically with the bacterial enzymes being investigated, thereby providing clearer insights into their function and substrate specificity.

Fluorinated amino acids are increasingly utilized in protein engineering to create proteins with enhanced stability and novel functions. nih.govrsc.orgscispace.com The unique electronic properties and hydrophobicity of fluorocarbons can be leveraged to design hyperstable protein folds and to direct specific protein-protein interactions. nih.govrsc.orgscispace.com

The introduction of highly fluorinated amino acids, such as hexafluoroleucine, into the hydrophobic core of proteins has been shown to be a general and effective strategy for increasing thermodynamic stability against chemical and thermal denaturation. nih.govacs.org While research has often focused on other fluorinated amino acids, the principles apply broadly. The trifluoromethyl group of this compound can contribute to this stabilizing effect. Crystal structures of proteins containing fluorinated residues show that they can fit into the hydrophobic core with minimal structural perturbation, partly because the fluorinated side chains often preserve the shape of the natural amino acids they replace. acs.org This allows for the creation of proteins with enhanced stability, which is valuable for both therapeutic and industrial applications. These considerations establish fluorinated amino acids as a valuable addition to the protein engineer's toolkit for designing proteins with novel structures and functions. rsc.org

Development of Imaging Agents

A significant application of 3,3,3-trifluoro-D-alanine is in the development of radiolabeled imaging agents for positron emission tomography (PET), a non-invasive medical imaging technique.

Researchers have successfully developed [¹⁸F]3,3,3-trifluoro-D-alanine (D-[¹⁸F]-CF₃-ala) as a PET tracer to specifically image bacterial infections. nih.govresearchgate.net The rationale for this tracer is based on the fundamental biological difference that bacteria incorporate D-amino acids like D-alanine into their peptidoglycan cell wall, a process absent in mammals. researchgate.netacs.org

The fluorine-18 (B77423) radioisotope is chosen for its favorable half-life for clinical imaging. nih.govresearchgate.net Studies have demonstrated that D-[¹⁸F]-CF₃-ala is stable in human and mouse serum. nih.govacs.orgescholarship.org In preclinical models, this tracer has shown the ability to distinguish between infections caused by live bacteria and sites of sterile inflammation (induced by heat-killed bacteria). nih.govacs.orgescholarship.org D-[¹⁸F]-CF₃-ala accumulates specifically at the site of active infection, providing a clear imaging signal with low background. nih.govacs.orgresearchgate.net This specificity is crucial, as conventional imaging agents like [¹⁸F]FDG often accumulate in areas of inflammation regardless of whether an infection is present. acs.orgresearchgate.net

An unexpected and significant finding was the differential uptake of D-[¹⁸F]-CF₃-ala among different types of bacteria. In vitro studies revealed that the tracer's accumulation was highest in Gram-negative pathogens, with particularly high uptake in Escherichia coli and Acinetobacter baumannii. nih.govacs.orgescholarship.org Significant, though lower, accumulation was also observed in other Gram-negative species like Klebsiella pneumoniae and Pseudomonas aeruginosa, as well as the Gram-positive Enterococcus faecalis. acs.orgescholarship.org

This preferential accumulation in Gram-negative bacteria could be advantageous for clinical applications, potentially allowing for the identification of the pathogen type non-invasively, which could help guide the appropriate selection of antimicrobial therapy. escholarship.org

In Vitro Uptake of D-[¹⁸F]-CF₃-ala in Various Bacterial Pathogens
Bacterial SpeciesGram TypeRelative Tracer Uptake
Escherichia coliGram-NegativeHigh
Acinetobacter baumanniiGram-NegativeHigh
Enterococcus faecalisGram-PositiveSignificant
Klebsiella pneumoniaeGram-NegativeSignificant
Pseudomonas aeruginosaGram-NegativeSignificant
Enterobacter cloacaeGram-NegativeSignificant

The performance of D-[¹⁸F]-CF₃-ala has been compared to other PET radiotracers used for infection imaging. A key advantage of D-[¹⁸F]-CF₃-ala is its significantly lower background signal in mammalian tissues compared to earlier D-amino acid tracers like D-[3-¹¹C]-alanine. acs.orgescholarship.org This difference is largely attributed to D-[¹⁸F]-CF₃-ala's resistance to metabolism by mammalian D-amino acid oxidase (DAAO), which reduces non-specific accumulation of the radiolabel in tissues like the liver, pancreas, and kidneys. acs.orgescholarship.org

This lower background signal results in an improved infected tissue-to-organ ratio, which is particularly beneficial for imaging infections in the hepatobiliary system, such as liver abscesses. acs.orgescholarship.org While tracers like 2-deoxy-2-[¹⁸F]-fluoro-D-glucose ([¹⁸F]FDG) and [⁶⁷Ga]gallium citrate (B86180) are used clinically, they lack specificity for infection and tend to accumulate at any site of inflammation. acs.orgacs.org In contrast, D-[¹⁸F]-CF₃-ala demonstrates superior bacteria-specific uptake. acs.org

Comparison of PET Tracers for Bacterial Infection Imaging
TracerTargetSpecificity for BacteriaBackground Signal
D-[¹⁸F]-CF₃-alaPeptidoglycan SynthesisHigh (especially Gram-negative)Low
D-[3-¹¹C]-alaninePeptidoglycan SynthesisHighHigher (due to DAAO metabolism)
[¹⁸F]FDGGlucose MetabolismLow (accumulates in inflammatory cells)High in inflammatory sites
[⁶⁷Ga]gallium citrateInflammatory ResponseLow (accumulates in inflammatory cells)High in inflammatory sites

Contribution to Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic targets and the development of new classes of antibacterial agents. One such promising target is alanine (B10760859) racemase, a bacterial enzyme essential for the synthesis of D-alanine, a crucial component of the peptidoglycan cell wall. As this enzyme is absent in humans, it represents an attractive target for selective antibacterial therapy. The chemical compound 3,3,3-Trifluoro-DL-alanine has emerged as a significant molecule in the rational design of potent inhibitors of this enzyme, offering a potential avenue to combat drug-resistant pathogens.

Rational Design of Novel Alanine Racemase Inhibitors

The rational design of enzyme inhibitors relies on a deep understanding of the target enzyme's structure and catalytic mechanism. Alanine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the interconversion of L-alanine and D-alanine. The inhibition of this enzyme disrupts the supply of D-alanine, thereby compromising the integrity of the bacterial cell wall and leading to cell death.

3,3,3-Trifluoro-DL-alanine has been identified as a potent mechanism-based inhibitor, also known as a "suicide substrate," for alanine racemase. This classification signifies that the compound is chemically inert until it is processed by the target enzyme, at which point it is converted into a reactive species that irreversibly inactivates the enzyme. This mechanism-based approach is a cornerstone of rational drug design, aiming to create highly specific and potent inhibitors.

The inactivation of alanine racemase by 3,3,3-trifluoro-DL-alanine proceeds through a series of well-defined chemical steps within the enzyme's active site. The process begins with the formation of a Schiff base between the amino group of the trifluoroalanine (B10777074) and the PLP cofactor. Following this, the enzyme abstracts a proton, leading to the elimination of a fluoride (B91410) ion and the formation of a reactive intermediate. This intermediate then covalently modifies a key amino acid residue in the active site, leading to the irreversible inactivation of the enzyme. Studies have shown that for every molecule of enzyme inactivated, approximately 10 molecules of 3,3,3-trifluoro-DL-alanine are processed, indicating a highly efficient inactivation process nih.gov.

The detailed understanding of this inactivation mechanism provides a rational basis for the design of new and improved alanine racemase inhibitors. By modifying the structure of the parent compound, researchers can aim to enhance its affinity for the active site, improve the efficiency of the inactivation process, and optimize its pharmacological properties. The trifluoromethyl group is a key feature in this process, as its strong electron-withdrawing nature facilitates the initial steps of the inactivation cascade.

Table 1: Mechanistic Details of Alanine Racemase Inhibition by 3,3,3-Trifluoro-DL-alanine

StepDescriptionKey Chemical SpeciesOutcome
1 Binding of 3,3,3-Trifluoro-DL-alanine to the active site.3,3,3-Trifluoro-DL-alanine, Alanine Racemase-PLPFormation of enzyme-substrate complex.
2 Formation of a Schiff base.Schiff base between trifluoroalanine and PLP.Covalent linkage of the inhibitor to the cofactor.
3 Enzyme-catalyzed proton abstraction and fluoride elimination.Reactive intermediate.Generation of a highly reactive species.
4 Covalent modification of the enzyme.Covalently modified, inactive enzyme.Irreversible inactivation of alanine racemase.

Strategies for Overcoming Drug Resistance

The development of resistance to existing antibiotics is a major global health threat. Targeting essential bacterial enzymes that are not present in humans, such as alanine racemase, is a key strategy to develop antibiotics with novel mechanisms of action, which can be effective against resistant strains. The use of 3,3,3-Trifluoro-DL-alanine and its derivatives represents a promising approach within this strategy.

One of the primary advantages of targeting a novel enzyme like alanine racemase is that existing resistance mechanisms to other antibiotic classes are unlikely to confer cross-resistance. For example, resistance mechanisms that inactivate beta-lactam antibiotics or modify the ribosome will not be effective against an inhibitor of D-alanine synthesis. Therefore, alanine racemase inhibitors have the potential to be active against multidrug-resistant bacteria.

The mechanism of suicide inhibition, as exhibited by 3,3,3-trifluoro-DL-alanine, is in itself a strategy to combat the development of resistance. Because the inhibitor forms a covalent and irreversible bond with the enzyme, it is less susceptible to being expelled from the cell by efflux pumps, a common resistance mechanism. Furthermore, the high efficiency of inactivation means that lower concentrations of the drug may be required to achieve a therapeutic effect, which can reduce the selective pressure for the emergence of resistant mutants.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability. Fluorinated compounds, such as 3,3,3-trifluoro-DL-alanine, are often more resistant to degradation by metabolic enzymes, which can lead to a longer duration of action in the body. This enhanced stability can be advantageous in overcoming resistance mechanisms that involve enzymatic degradation of the antibiotic.

Furthermore, there is the potential for synergistic activity between alanine racemase inhibitors and other classes of antibiotics. For instance, by weakening the bacterial cell wall through the inhibition of D-alanine synthesis, an alanine racemase inhibitor could increase the susceptibility of the bacteria to other antibiotics that target intracellular processes. While specific studies on the synergistic effects of 3,3,3-trifluoro-DL-alanine with other antibiotics are not yet widely reported, this remains a promising area for future research in overcoming drug resistance. The combination of an alanine racemase inhibitor with a cell wall-active agent like a beta-lactam or vancomycin (B549263) could prove to be a powerful strategy against highly resistant pathogens.

Table 2: Potential Advantages of 3,3,3-Trifluoro-DL-alanine in Overcoming Drug Resistance

StrategyRationale
Novel Target Alanine racemase is an essential bacterial enzyme with no human homologue, minimizing the likelihood of cross-resistance with existing antibiotic classes.
Suicide Inhibition Irreversible covalent modification of the enzyme can overcome resistance mechanisms such as efflux pumps and may require lower therapeutic concentrations.
Enhanced Metabolic Stability The presence of fluorine can increase the molecule's resistance to enzymatic degradation, prolonging its therapeutic effect.
Potential for Synergy Weakening the bacterial cell wall can increase the efficacy of other antibiotics that target intracellular components.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Stereocontrol and Scalability

The biological effects of 3,3,3-trifluoroalanine are often stereospecific, making the synthesis of enantiomerically pure forms a critical goal. Research has moved beyond classical synthetic routes to embrace more sophisticated and efficient strategies that offer precise control over the three-dimensional arrangement of atoms (stereocontrol) and are adaptable for large-scale production (scalability).

Two prominent strategies are emerging:

Asymmetric Chemical Synthesis: A highly stereoselective and enantiodivergent approach allows for the synthesis of either the (R) or (S) enantiomer of this compound. mdpi.com This method is based on the reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate. By selecting the appropriate reducing agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminium hydride (DIBAH), researchers can control the stereochemical outcome of the reaction, followed by hydrolysis to yield the desired non-racemic amino acid. mdpi.com

Enzymatic Synthesis: Biocatalysis offers a green and highly specific alternative for producing enantiopure compounds. Recent studies have demonstrated the use of dehydrogenases for the synthesis of specific enantiomers of trifluoroalanine (B10777074) from 3,3,3-trifluoropyruvate. nih.govnih.gov For instance, alanine (B10760859) dehydrogenase from Vibrio proteolyticus can produce (R)-3,3,3-trifluoroalanine, while diaminopimelate dehydrogenase from Symbiobacterium thermophilum can yield the (S)-enantiomer. nih.govnih.govdtu.dk These enzymatic systems can be coupled with a cofactor recycling system, leading to high reaction yields (over 85%) and complete enantiomeric excess, showcasing a promising scalable and sustainable production method. nih.govnih.gov

Synthetic StrategyKey Reagents/EnzymesPrimary AdvantageReference
Asymmetric Chemical SynthesisChiral sulfinimine, 9-BBN or DIBAHHigh stereoselectivity and enantiodivergent capability mdpi.com
Enzymatic SynthesisAlanine Dehydrogenase, Diaminopimelate DehydrogenaseHigh enantiomeric excess, sustainable, and scalable nih.govnih.gov

Expanded Scope of Biological Applications

The trifluoromethyl group significantly alters the electronic properties of the alanine molecule, making it a powerful tool for interacting with biological systems. Initially recognized for its role as an enzyme inhibitor, the applications for this compound are expanding into new diagnostic areas.

Enzyme Inhibition: 3,3,3-Trifluoro-DL-alanine is known to act as a mechanism-based or "suicide" inactivator for a variety of enzymes. It has been shown to inhibit pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as E. coli B alanine racemase and γ-cystathionase. chemdad.com The mechanism involves the enzyme processing the inhibitor to a reactive species that then irreversibly binds to the active site, leading to inactivation.

Bacterial Infection Imaging: A significant emerging application is the use of the D-enantiomer, [18F]3,3,3-trifluoro-D-alanine, as a positron emission tomography (PET) tracer for imaging bacterial infections. nih.govacs.org Bacteria incorporate this molecule into their peptidoglycan cell wall, allowing for the specific visualization of bacterial presence. acs.orgescholarship.org Crucially, D-[19F]-3,3,3-trifluoroalanine is a poor substrate for the mammalian enzyme D-amino acid oxidase, which reduces background signals in mammals and enhances the specificity of the imaging technique. acs.orgescholarship.org This approach has shown particular promise for imaging Gram-negative bacteria like E. coli. nih.govescholarship.org

Application AreaSpecific UseMechanism/TargetReference
Enzyme InhibitionSuicide inactivatorPyridoxal-5'-phosphate dependent enzymes (e.g., alanine racemase) chemdad.com
Medical DiagnosticsPET tracer for bacterial imagingIncorporation into bacterial peptidoglycan cell wall nih.govacs.orgescholarship.org

Integration of Advanced Computational Design with Experimental Validation

Modern research increasingly relies on the synergy between computational modeling and experimental work to accelerate the design and understanding of novel compounds. For 3,3,3-trifluoro-DL-alanine, computational methods are crucial for predicting its interactions with biological targets and guiding the development of new applications.

The integration of these approaches involves a cyclical process where computational predictions inform laboratory experiments, and the experimental results are then used to refine the computational models.

Molecular Dynamics (MD) Simulations: These simulations model the physical movements of atoms and molecules over time. For fluorinated compounds, specialized force fields, such as the AMBER ff15ipq, have been developed to accurately model their behavior. biorxiv.orgbiorxiv.org MD simulations can predict how this compound might bind to an enzyme's active site, reveal conformational changes in the protein upon binding, and assess the stability of the resulting complex. nih.govyoutube.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM approaches provide a higher level of theoretical detail for studying chemical reactions. nih.gov The reactive part of a system, such as the inhibitor in an enzyme's active site, is treated with quantum mechanics to accurately model bond-breaking and bond-forming events, while the larger protein and solvent environment are treated with more computationally efficient molecular mechanics. manchester.ac.ukacs.org This method is invaluable for elucidating the precise mechanism of enzyme inhibition by this compound.

This powerful combination of computational prediction and experimental validation allows researchers to rationally design more potent enzyme inhibitors or to modify the structure of this compound to improve its properties as a diagnostic agent, saving significant time and resources compared to traditional trial-and-error approaches.

Computational MethodPrimary FunctionApplication to 3,3,3-Trifluoro-DL-alanine Research
Molecular Dynamics (MD) SimulationsSimulate molecular motion and interactionsPredicting binding modes, protein conformational changes, and complex stability
Quantum Mechanics/Molecular Mechanics (QM/MM)Model chemical reactions in complex systemsElucidating mechanisms of enzyme inactivation and covalent bond formation

Q & A

Q. What are the established synthetic routes for 3,3,3-Trifluoro-DL-alanine, and how do reaction conditions influence yield and purity?

3,3,3-Trifluoro-DL-alanine is typically synthesized via fluorination of pyruvic acid derivatives. One method involves reacting fluoropyruvic acid with ammonia under controlled pH and temperature to achieve stereochemical neutrality (DL-form) . Another approach uses methyl ester hydrochlorides as intermediates, which are hydrolyzed to yield the final product . Key factors affecting yield include:

  • Temperature : Optimal reaction temperatures range between 0–25°C to minimize side reactions.
  • Catalysts : Use of Lewis acids (e.g., BF₃) enhances fluorination efficiency.
  • Purification : HPLC or recrystallization from ethanol/water mixtures ensures ≥98% purity .

Q. How can researchers validate the structural integrity and purity of 3,3,3-Trifluoro-DL-alanine?

Standard analytical techniques include:

Method Parameters Purpose
¹H/¹⁹F NMR δ 4.1–4.3 ppm (α-H), δ -75 ppm (CF₃) Confirms trifluoromethyl group position
HPLC C18 column, 0.1% TFA mobile phase Quantifies purity (>98%)
Mass Spec m/z 143.06 (M+H⁺) Validates molecular weight

Q. What are the key physicochemical properties of 3,3,3-Trifluoro-DL-alanine relevant to experimental design?

Critical properties include:

  • Thermal stability : Decomposes at 231–234°C, suitable for high-temperature reactions .
  • Solubility : 27.2 mg/mL in water at 25°C; poor solubility in nonpolar solvents .
  • pKa : ~2.3 (carboxyl) and ~9.7 (amine), influencing ionization in biological buffers .

Advanced Research Questions

Q. How does the trifluoromethyl group in 3,3,3-Trifluoro-DL-alanine confer resistance to enzymatic degradation compared to non-fluorinated analogs?

The CF₃ group sterically hinders protease binding pockets and reduces electron density at the α-carbon, slowing hydrolysis. For example:

  • Comparative stability : In trypsin assays, 3,3,3-Trifluoro-DL-alanine exhibits 5× slower degradation than alanine .
  • Mechanistic insight : Fluorine’s electronegativity alters transition-state stabilization in enzymatic cleavage .

Q. What methodologies are used to study the metabolic incorporation of 3,3,3-Trifluoro-DL-alanine into peptides or proteins?

  • Isotopic labeling : Substitute with deuterated analogs (e.g., 2,3,3,3-D4) for tracking via mass spectrometry .
  • Fluorine MRI : ¹⁹F NMR monitors real-time incorporation in cellular systems .
  • Mutagenesis : Co-expression with fluorinated-amino-acid-tolerant tRNA synthetases enhances uptake .

Q. How can computational modeling predict the conformational effects of 3,3,3-Trifluoro-DL-alanine in peptide backbones?

  • Molecular dynamics (MD) : Simulate CF₃-induced rigidity using force fields (e.g., CHARMM) parameterized for fluorine .
  • DFT calculations : Compare rotational barriers of CF₃ vs. CH₃ groups to predict α-helix or β-sheet disruption .

Safety and Handling

Q. What safety protocols are recommended for handling 3,3,3-Trifluoro-DL-alanine in laboratory settings?

  • PPE : Nitrile gloves, goggles, and fume hood use (vapor pressure: 0.0272 mmHg at 25°C) .
  • Storage : 2–8°C in airtight containers; avoid exposure to moisture to prevent hydrolysis .
  • Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize HF byproducts .

Data Contradictions and Resolutions

Q. How should researchers address discrepancies in reported solubility and stability data for 3,3,3-Trifluoro-DL-alanine?

  • Contextual analysis : Variations arise from solvent polarity (e.g., DMSO vs. water) and measurement techniques (HPLC vs. gravimetry) .
  • Reproducibility : Standardize protocols using ICH guidelines (e.g., Q2(R1) for HPLC validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.